Cas no 29869-74-7 (Ethanaminium, 2-(diphenylmethoxy)-N,N,N-trimethyl-)

Ethanaminium, 2-(diphenylmethoxy)-N,N,N-trimethyl- structure
29869-74-7 structure
Product name:Ethanaminium, 2-(diphenylmethoxy)-N,N,N-trimethyl-
CAS No:29869-74-7
MF:C18H24NO
MW:270.389265060425
CID:1440309
PubChem ID:26536

Ethanaminium, 2-(diphenylmethoxy)-N,N,N-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanaminium, 2-(diphenylmethoxy)-N,N,N-trimethyl-
    • 2-benzhydryloxyethyl(trimethyl)azanium
    • 29869-74-7
    • NCGC00328846-01
    • MLS006011448
    • AB01322021-02
    • 65AZ72LF4X
    • Mefenidramium
    • SCHEMBL16887882
    • MEFENIDRAMIUM [WHO-DD]
    • SR-01000945157-1
    • AKOS005657804
    • 2-(diphenylmethoxy)-N,N,N-trimethylethanaminium
    • (2-(Diphenylmethoxy)ethyl)trimethylammonium
    • CHEMBL1190119
    • Q27263868
    • Mefenidramium cation
    • SMR004703252
    • SR-01000945157
    • Atomoxetine Impurity 38
    • STK993694
    • UNII-65AZ72LF4X
    • DTXSID10274816
    • Mefenidramium ion
    • Inchi: InChI=1S/C18H24NO/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3/q+1
    • InChI Key: LTWUEHSXIKQTIK-UHFFFAOYSA-N
    • SMILES: C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 270.18592
  • Monoisotopic Mass: 270.185789389g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 3.3

Experimental Properties

  • PSA: 9.23

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